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Compound of Interest

Compound Name: 2,6-Dimethylpiperazine

Cat. No.: B042777 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2,6-dimethylpiperazine. It is intended for

researchers, scientists, and professionals in drug development who require detailed spectral

information and analytical protocols for this compound.

Data Presentation
The spectral data for 2,6-dimethylpiperazine is summarized in the tables below for easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.8-3.0 Multiplet 2H
Methine (CH) at C2

and C6

~2.6-2.8 Multiplet 4H

Axial and Equatorial

Methylene (CH₂) at

C3 and C5

~1.6 Singlet (broad) 2H
Amine (NH) at N1 and

N4

~1.0-1.1 Doublet 6H
Methyl (CH₃) at C2

and C6

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~53 C2 and C6 (Methine)

~48 C3 and C5 (Methylene)

~22 Methyl (CH₃)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Medium, Broad
N-H Stretch (Secondary

Amine)

2950-2970 Strong Asymmetric C-H Stretch (CH₃)

2850-2930 Strong
Symmetric C-H Stretch (CH₂

and CH)

1450-1470 Medium C-H Bend (CH₂ and CH₃)

1100-1150 Medium C-N Stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

114 ~20 [M]⁺ (Molecular Ion)

99 ~100 [M - CH₃]⁺

70 ~40 [C₄H₈N]⁺

56 ~80 [C₃H₆N]⁺

44 ~90 [C₂H₆N]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 2,6-dimethylpiperazine (approximately 5-10 mg) was

prepared by dissolving the compound in deuterated chloroform (CDCl₃, ~0.7 mL) in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an

internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
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¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a spectral width of 16 ppm,

an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans

were accumulated.

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse

sequence. The spectral width was 240 ppm, with an acquisition time of 1 second and a

relaxation delay of 2 seconds. A total of 1024 scans were averaged.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm

for ¹H) or the residual solvent peak (77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 2,6-dimethylpiperazine was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹. A total of 32

scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR

crystal was recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2,6-dimethylpiperazine in methanol was introduced

into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC)

for separation prior to analysis.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was

used.

Ionization: The sample was ionized using a standard electron energy of 70 eV.
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Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer, and the

mass-to-charge ratio (m/z) of the fragments was detected.

Data Acquisition: The mass spectrum was scanned over a range of m/z 10 to 200.

Visualizations
Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,6-
dimethylpiperazine.
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Sample Preparation

Data Acquisition

Spectral Data

Data Analysis & Interpretation

2,6-Dimethylpiperazine

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

1H NMR Spectrum 13C NMR Spectrum IR Spectrum Mass Spectrum

Structural Elucidation

2,6-Dimethylpiperazine

m/z = 114

[M - CH₃]⁺

m/z = 99

- CH₃

[C₄H₈N]⁺

m/z = 70

- C₂H₅

[C₃H₆N]⁺

m/z = 56

- C₃H₇

[C₂H₆N]⁺

m/z = 44

- C₂H₂
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Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethylpiperazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042777#spectral-data-for-2-6-dimethylpiperazine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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